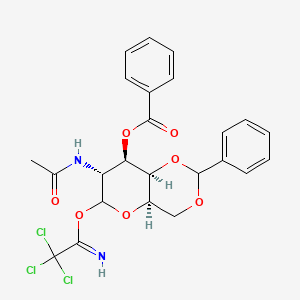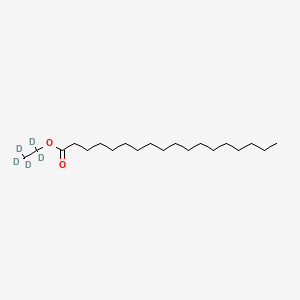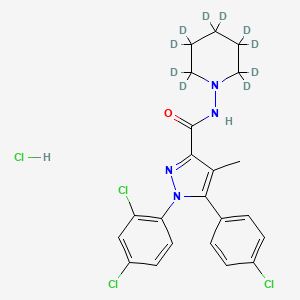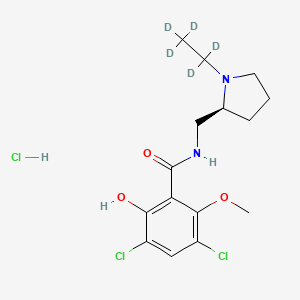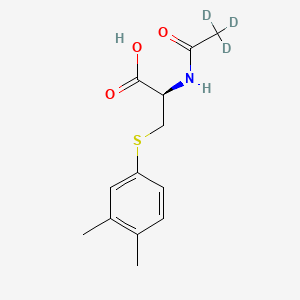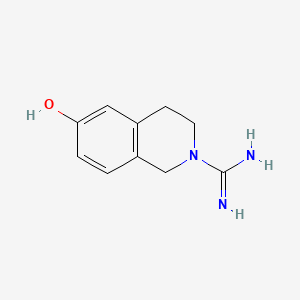![molecular formula C17H19N3O2 B565356 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide CAS No. 1071504-81-8](/img/structure/B565356.png)
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzazepine Derivatives in Biological Activity
Benzazepine derivatives, including structures similar to the specified compound, have been extensively studied for their varied biological activities. Kawase et al. (2000) explored the structure-activity relationships of 3-benzazepines, revealing cytotoxic properties against human leukemia cells and potential as multidrug resistance (MDR) inhibitors. These findings suggest applications in cancer research and therapy, particularly in overcoming drug resistance mechanisms (Kawase, Saito, & Motohashi, 2000).
Neurological Disorder Research
Compounds with benzazepine structures have been evaluated for their potential in treating neurological disorders. For instance, oxcarbazepine, a derivative, has shown efficacy in managing epilepsy and trigeminal neuralgia, highlighting the relevance of benzazepine derivatives in neurological research (Schmidt & Sachdeo, 2000). Furthermore, JL13, a pyridobenzoxazepine compound, has been reviewed for its atypical antipsychotic activity, suggesting the utility of related compounds in psychiatric and cognitive disorder studies (Bruhwyler et al., 1997).
Cancer Biomarker Research
The exploration of biomarkers for cancer diagnosis and treatment monitoring also involves compounds that interact with DNA, such as Hoechst 33258 and its analogs. These compounds, which bind to the minor groove of DNA, offer insights into cell biology, genomics, and the mechanisms of carcinogenesis (Issar & Kakkar, 2013).
Wirkmechanismus
Target of Action
It is known to be a derivative of the antiepileptic drug oxcarbazepine . Antiepileptic drugs typically work by modulating ion channels in neurons to reduce their excitability .
Mode of Action
Oxcarbazepine and its derivatives are believed to work by blocking voltage-sensitive sodium channels, stabilizing hyper-excited neural membranes, and inhibiting repetitive neuronal firing .
Biochemical Pathways
Antiepileptic drugs like oxcarbazepine generally affect the sodium and calcium ion channels, inhibiting the rapid, repetitive firing of neurons that leads to seizures .
Pharmacokinetics
Oxcarbazepine is known to be well absorbed and metabolized in the liver to its active metabolite .
Result of Action
As a derivative of oxcarbazepine, it is likely to reduce the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .
Action Environment
Biochemische Analyse
Biochemical Properties
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to serotonin and norepinephrine receptors, influencing neurotransmitter levels in the brain. These interactions are crucial for its potential therapeutic effects, particularly in the modulation of mood and anxiety.
Cellular Effects
The effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving serotonin and norepinephrine. This compound can alter gene expression related to neurotransmitter synthesis and release, impacting cellular metabolism and overall cell function. Studies have demonstrated its potential to modulate neuronal activity, which is essential for its antidepressant effects.
Molecular Mechanism
At the molecular level, 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide exerts its effects through binding interactions with neurotransmitter receptors. It acts as an antagonist at serotonin and norepinephrine receptors, inhibiting their activity and leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of mirtazapine, contributing to its potential antidepressant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of neurotransmitter levels and receptor activity.
Dosage Effects in Animal Models
The effects of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide vary with dosage in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing symptoms of depression and anxiety. At higher doses, it can cause adverse effects, including toxicity and altered behavior. These findings highlight the importance of dosage optimization for its potential therapeutic use.
Metabolic Pathways
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and safety, as well as its interaction with other drugs.
Transport and Distribution
Within cells and tissues, 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological effects. The compound’s distribution can also influence its therapeutic potential and side effect profile.
Subcellular Localization
The subcellular localization of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLJXBAHSKFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676251 |
Source


|
| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071504-81-8 |
Source


|
| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

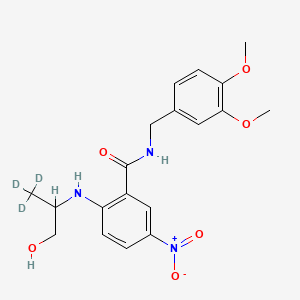
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)


